2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid” is a synthetic estrogen receptor agonist . It binds to estrogen receptors and activates them, triggering the classic downstream effects of estrogens such as increased breast cancer cell proliferation and decreased levels of sex hormone binding globulin .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . The InChI code for this compound is1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.26 . The compound is stored at room temperature and is in solid form .Scientific Research Applications
E3 Ligase Activation
E3 ligases are a type of enzyme that play a crucial role in the process of protein degradation within cells. By activating E3 ligases, this compound can help regulate the levels of various proteins within the cell, which can have wide-ranging effects on cellular function .
Protein Degradation Research
Given its role in protein degradation, this compound could be used in research aimed at understanding diseases that are caused by the accumulation of certain proteins. This includes neurodegenerative diseases like Alzheimer’s and Parkinson’s, where protein aggregates are a key feature of the disease process .
Drug Development
The ability to selectively degrade proteins could also have therapeutic applications. For example, it could be used to develop drugs that target and degrade harmful proteins in diseases like cancer .
Chemical Biology
In the field of chemical biology, this compound could be used to study the effects of protein degradation on various biological processes. This could provide valuable insights into the roles of specific proteins in these processes .
Biochemical Assays
This compound could also be used in biochemical assays that measure the activity of E3 ligases. This could be useful in drug discovery efforts, where these assays could be used to screen for compounds that modulate the activity of these enzymes .
Further Derivatization
The compound features a carboxylic acid which may be used for further derivatization . This means that it could be modified to create new compounds with potentially different or enhanced properties .
Mechanism of Action
Target of Action
The primary target of this compound is Cereblon (CRBN) . CRBN is a protein that plays a crucial role in various biological processes, including cellular homeostasis and the ubiquitin-proteasome system .
Mode of Action
The compound acts as a ligand for CRBN , enabling the recruitment of this protein . It is based on Thalidomide, a known CRBN ligand . The interaction between the compound and CRBN can lead to changes in the protein’s function, potentially influencing various cellular processes .
Biochemical Pathways
Given its interaction with crbn, it is likely to influence pathways related to the ubiquitin-proteasome system, which is involved in protein degradation and cellular homeostasis .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with CRBN. By acting as a ligand for CRBN, the compound can influence the function of this protein, potentially affecting various cellular processes . The specific effects would depend on the cellular context and the precise nature of the compound-CRBN interaction.
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. This intermediate is then reacted with 2-hydroxyacetic acid to form the final product, 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid.", "Starting Materials": [ "2,6-dioxopiperidine-3-carboxylic acid", "Phthalic anhydride", "2-hydroxyacetic acid" ], "Reaction": [ "Step 1: 2,6-dioxopiperidine-3-carboxylic acid is reacted with phthalic anhydride in the presence of a catalyst such as sulfuric acid or acetic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.", "Step 2: The intermediate product from step 1 is then reacted with 2-hydroxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid." ] } | |
CAS RN |
2467425-53-0 |
Product Name |
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid |
Molecular Formula |
C15H12N2O7 |
Molecular Weight |
332.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.